(E)-2,3-Dideuterionon-2-enal

Description

Properties

IUPAC Name |

(E)-2,3-dideuterionon-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+/i7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAIUMLZVGUGKX-NGFFTCBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/[2H])\C=O)/CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Difference between (E)-2-nonenal and (E)-2,3-Dideuterionon-2-enal

Executive Summary

This technical guide delineates the structural, mechanistic, and functional differences between (E)-2-nonenal , a potent lipid peroxidation product implicated in oxidative stress and aging ("old person smell"), and its stable isotopologue, (E)-2,3-Dideuterionon-2-enal .

While (E)-2-nonenal is a bioactive electrophile capable of modifying proteins and DNA, the 2,3-dideuterio variant serves primarily as a biomimetic internal standard . The strategic placement of deuterium atoms at the vinylic positions (C2 and C3) provides a distinct mass signature (+2 Da) while minimizing Kinetic Isotope Effects (KIE) on the primary metabolic pathway (ALDH-mediated oxidation), ensuring the standard behaves biologically identically to the analyte during extraction and chromatography.

Part 1: Chemical & Physical Characterization[1]

The core distinction lies in the isotopic substitution at the alkene moiety. This results in a mass shift and subtle spectroscopic changes without altering the fundamental lipophilicity or electrophilicity of the molecule.

| Feature | (E)-2-Nonenal | (E)-2,3-Dideuterionon-2-enal |

| CAS Registry | 18829-56-6 | N/A (Custom Synthesis) |

| Formula | ||

| Exact Mass | 140.1201 Da | 142.1327 Da |

| Key NMR Signal ( | Silent at | |

| Key IR Stretch | ||

| Primary Role | Lipid Peroxidation Product / Toxin | Mass Spectrometry Internal Standard |

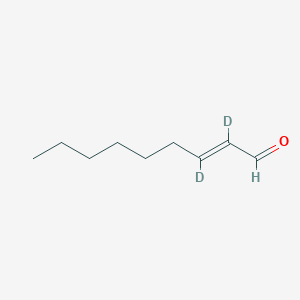

Structural Visualization

The following diagram highlights the isotopic substitution sites.

Caption: Structural relationship showing the specific replacement of vinylic protons with deuterium.

Part 2: Mechanistic Implications & Reactivity

Understanding the reactivity differences is crucial for experimental design. The placement of deuterium at C2 and C3 is intentional to avoid Primary Kinetic Isotope Effects (KIE) on the aldehyde group.

Kinetic Isotope Effects (KIE)

-

Aldehyde Oxidation (ALDH): The metabolic clearance of 2-nonenal is primarily driven by Aldehyde Dehydrogenase (ALDH), which oxidizes the C1-H bond.[1] Since the deuteriums are at C2 and C3, this reaction exhibits only a negligible secondary KIE .

-

Result: The deuterated standard is metabolized at the same rate as the natural compound, making it valid for metabolic flux studies.

-

-

Michael Addition (GST/Protein Adduction): Nucleophiles (e.g., Glutathione, Cysteine) attack C3. The hybridization change from

to-

Result: Reactivity toward proteins is preserved.

-

Metabolic Pathway Diagram

The pathway below illustrates why C2,3-deuteration is superior to C1-deuteration for internal standards.

Caption: C2,3-deuteration preserves native metabolic rates, unlike C1-deuteration which would inhibit ALDH.

Part 3: Synthesis Protocol

Synthesizing (E)-2,3-Dideuterionon-2-enal requires precise stereocontrol to ensure the (E)-geometry. The most robust method combines a Wittig Olefination using deuterated reagents.

Modular Wittig Synthesis Workflow

Objective: Synthesize (E)-2,3-dideuterionon-2-enal with >95% isotopic purity.

Reagents:

-

Heptanal-1-d1: Prepared by reducing heptanoyl chloride with

followed by oxidation (e.g., PCC). -

Phosphorane-d1:

. Prepared by H/D exchange of the standard ylide in

Step-by-Step Protocol:

-

Ylide Deuteration:

-

Dissolve (formylmethylene)triphenylphosphorane in

. -

Stir for 12 hours to exchange the

-proton. -

Evaporate solvent to yield

.

-

-

Wittig Reaction:

-

Suspend the deuterated ylide in dry Toluene.

-

Add Heptanal-1-d1 (1.0 equiv) dropwise at reflux.

-

Note: Reflux promotes the thermodynamic (E)-isomer.

-

Stir for 16 hours.

-

-

Workup & Purification:

-

Concentrate and triturate with hexane to remove triphenylphosphine oxide (

). -

Purify via silica gel chromatography (Hexane:EtOAc 95:5).

-

-

Validation:

-

NMR: Confirm absence of signals at 6.1 and 6.8 ppm.

-

MS: Confirm parent ion

.

-

Part 4: Experimental Application (Internal Standard)

This protocol describes the quantification of 2-nonenal in biological samples (plasma/tissue) using the deuterated analog.

Quantification Protocol (LC-MS/MS)

Principle: Isotope Dilution Mass Spectrometry (IDMS). The deuterated standard compensates for matrix effects and ionization suppression.[2]

-

Sample Preparation:

-

Aliquot 100

of plasma/homogenate. -

Spike: Add 10

of (E)-2,3-Dideuterionon-2-enal (1 -

Critical: Spike before extraction to account for recovery losses.

-

-

Derivatization (Optional but Recommended):

-

Add DNPH (2,4-Dinitrophenylhydrazine) to stabilize the aldehyde and improve ionization.

-

Incubate at 37°C for 30 mins.

-

-

Extraction:

-

Liquid-Liquid Extraction with Ethyl Acetate (3x volume).

-

Dry under

stream and reconstitute in Mobile Phase.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

). -

Transitions (MRM):

-

Analyte (Nonenal-DNPH):

(specific fragment). -

Standard (Dideuterio-Nonenal-DNPH):

.

-

-

Note: The fragment 163 corresponds to the DNPH moiety, which is common. If monitoring the aldehyde chain fragment, ensure the transition includes the deuterium (e.g., parent

hydrocarbon chain).

-

Data Analysis Table

| Parameter | (E)-2-Nonenal | (E)-2,3-Dideuterionon-2-enal |

| Retention Time | ||

| Precursor Ion (DNPH) | 320.15 | 322.16 |

| Response Factor | 1.0 (Reference) | 1.0 (Assumed identical) |

References

-

Esterbauer, H., et al. (1991). "Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes." Free Radical Biology and Medicine. Link

-

Doorn, J. A., et al. (2006). "Inhibition of human mitochondrial aldehyde dehydrogenase by 4-hydroxynon-2-enal and 4-oxonon-2-enal." Chemical Research in Toxicology. Link

-

Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry. Link

-

Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link

-

Marnett, L. J., et al. (2003). "Endogenous generation of reactive oxidants and electrophiles and their reactions with DNA and protein." Journal of Clinical Investigation. Link

Sources

Isotopic purity requirements for deuterated non-2-enal standards

An In-Depth Technical Guide to Isotopic Purity Requirements for Deuterated non-2-enal Standards

Introduction

trans-2-Nonenal is a potent lipid-derived aldehyde implicated in a range of biological processes and is a key marker of oxidative stress. It is also a significant compound in flavor and fragrance chemistry, notably contributing to the "cardboard" flavor in aged beer[1][2]. Accurate quantification of trans-2-nonenal in complex biological or chemical matrices is crucial for research, clinical diagnostics, and quality control. This is typically achieved using sensitive liquid chromatography-mass spectrometry (LC-MS) methods, which rely on the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.

Deuterated trans-2-nonenal serves as the ideal internal standard because it shares nearly identical physicochemical properties with the endogenous, unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization[3][4]. However, the reliability of any quantitative data generated is fundamentally dependent on the isotopic purity of this deuterated standard. This guide provides a comprehensive technical overview of the requirements, synthesis considerations, and analytical verification methods for deuterated non-2-enal standards, designed for researchers, scientists, and drug development professionals who demand the highest level of analytical integrity.

Chapter 1: The Imperative of Isotopic Purity in Quantitative Analysis

The core function of a SIL-IS is to correct for variability during sample processing and analysis[5][6][7]. By adding a known quantity of the deuterated standard to every sample, calibration standard, and quality control (QC) sample, the ratio of the analyte's response to the IS's response can be used for quantification. This elegant approach effectively cancels out variations in extraction recovery, injection volume, and matrix-induced ion suppression or enhancement.

The central assumption of this method is that the internal standard itself does not introduce a significant amount of the very analyte it is meant to quantify. Any isotopic impurity, particularly the presence of the unlabeled analyte (M+0) in the deuterated standard, can lead to an overestimation of the analyte's concentration. This issue is most pronounced at the lower limit of quantification (LLOQ), where even a minor contribution from the standard can significantly bias the results[3].

Key Concepts: Isotopic Enrichment vs. Species Abundance

To properly discuss purity, it is critical to distinguish between two fundamental terms[8]:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. If a starting material has 99.5% D enrichment, it means there is a 99.5% probability of finding a deuterium atom at that site and a 0.5% probability of finding a hydrogen atom[8].

-

Species Abundance (or Isotopologue Distribution): This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition. A d4-labeled non-2-enal standard with 99% isotopic enrichment at each of the four positions will not consist of 99% d4 molecules. Due to statistics, it will contain a distribution of d4, d3, d2, etc., isotopologues[8].

For use as an internal standard, the most critical parameter is the abundance of the unlabeled (d0) species. Regulatory guidelines, such as the ICH M10, set strict limits on the cross-interference between the analyte and the internal standard to ensure data integrity[3].

| Parameter | ICH M10 Acceptance Criteria[3] | Rationale |

| Contribution of IS to Analyte Signal | The response of the analyte in a blank sample spiked with the IS should be ≤ 20% of the response at the LLOQ. | Prevents artificial inflation of analyte concentration, especially for low-level samples. |

| Contribution of Analyte to IS Signal | The response of the IS in a blank sample spiked with the analyte at the Upper Limit of Quantification (ULOQ) should be ≤ 5% of the IS response. | Ensures the internal standard's signal remains consistent and is not affected by high concentrations of the analyte. |

Chapter 2: Synthesis and its Impact on Isotopic Purity

Achieving 100% isotopic purity in any deuterated compound is practically impossible[8]. The final product of a synthesis is always a mixture of isotopologues. The distribution of these species is influenced by the isotopic enrichment of the starting materials and the synthetic route employed.

Several strategies exist for synthesizing deuterated aldehydes like non-2-enal, including the reduction of carboxylic acid derivatives with deuterated reducing agents (e.g., LiAlD₄) or transition-metal-catalyzed hydrogen-deuterium exchange processes[]. A common approach for producing deuterated non-2-enal involves multi-step synthesis starting from smaller deuterated building blocks[10].

The causality behind isotopic imperfection lies in these processes:

-

Incomplete Deuteration: The deuterating reagents themselves are never 100% pure. For example, commercially available deuterium gas or deuterated solvents typically have an isotopic enrichment of 98-99.5%.

-

Hydrogen-Deuterium (H/D) Scrambling: Under certain reaction conditions, deuterium atoms can exchange with hydrogen atoms from solvents, reagents, or even other positions on the molecule, leading to a statistical distribution rather than site-specific labeling[11][12].

-

Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond. This difference in bond energy can lead to different reaction rates, sometimes favoring the retention of hydrogen over deuterium in side reactions.

Caption: Synthetic workflow and its impact on final isotopic purity.

Chapter 3: The Analytical Toolbox for Purity Verification

A comprehensive characterization of a deuterated standard is a non-negotiable aspect of its validation and requires a multi-pronged analytical approach. Mass spectrometry and NMR spectroscopy are not redundant but are highly complementary techniques, each providing unique and essential information[13][14][15].

Mass Spectrometry (MS) for Isotopologue Distribution

High-resolution mass spectrometry (HR-MS) is the primary tool for determining the species abundance or isotopologue distribution of the deuterated standard[16][17]. By analyzing the compound via direct infusion or coupled with chromatography (GC-MS or LC-MS), one can resolve the signals corresponding to the unlabeled molecule and its various deuterated forms.

This protocol outlines a general procedure for assessing the isotopic purity of a deuterated non-2-enal standard.

-

Sample Preparation:

-

Prepare a stock solution of the deuterated non-2-enal standard at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a working solution at a concentration that provides a strong signal-to-noise ratio without saturating the detector (e.g., 1 µg/mL).

-

-

Instrumentation (LC-ESI-HR-MS):

-

LC System: An ultra-high performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolution > 70,000 FWHM to resolve isotopic peaks from potential interferences.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

-

Data Acquisition:

-

Acquire data in full-scan mode over a mass range that includes all expected isotopologues of non-2-enal (e.g., m/z 100-200).

-

Ensure sufficient data points are collected across the chromatographic peak if using LC.

-

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecule of each expected isotopologue (e.g., for d₄-non-2-enal, extract [M+H]⁺, [M+1+H]⁺, [M+2+H]⁺, [M+3+H]⁺, and [M+4+H]⁺).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each species. The isotopic purity is the abundance of the desired deuterated isotopologue relative to the sum of all isotopologues.

-

Calculation: % Purity (dn) = (Area_dn / (Area_d0 + Area_d1 + ... + Area_dn)) * 100

-

Caption: Workflow for MS-based isotopic purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Site-Specific Purity

While MS is excellent for determining what isotopologues are present and in what ratio, it often cannot confirm where the deuterium labels are located on the molecule. NMR spectroscopy is the gold standard for this purpose, providing unambiguous structural information and confirming both the site and extent of deuteration[8][15][18].

-

¹H-NMR (Proton NMR): This is the most common NMR technique used for this purpose. In a highly deuterated sample, the proton signals at the sites of deuteration will disappear or be significantly reduced in intensity. By comparing the integration of a residual proton signal at a labeled site to a signal from an unlabeled position on the molecule, one can accurately calculate the isotopic enrichment at that specific site.

-

²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a signal for each unique deuterated position. This confirms the presence of deuterium at the expected locations.

The combination of MS and NMR provides a complete and self-validating system for characterization[13][14]. MS confirms the overall distribution of isotopologues, while NMR verifies the structural integrity and the specific locations of the isotopic labels.

Sources

- 1. Release of deuterated nonenal during beer aging from labeled precursors synthesized in the boiling kettle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fda.gov [fda.gov]

- 7. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 8. isotope.com [isotope.com]

- 10. Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Shield of Heavy Hydrogen: A Technical Guide to the Mechanism of Deuterated Lipid Oxidation and Its Products

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative to Control Lipid Oxidation

In the intricate landscape of cellular biology and drug development, the relentless process of lipid peroxidation stands as a formidable adversary. This non-enzymatic chain reaction, driven by reactive oxygen species (ROS), inflicts damage upon cell membranes, organelles, and vital biomolecules, contributing to a spectrum of pathologies ranging from neurodegenerative diseases to atherosclerosis.[1][2] The oxidation of polyunsaturated fatty acids (PUFAs), the most vulnerable class of lipids, generates a cascade of reactive aldehydes and other toxic byproducts that amplify cellular stress and dysfunction.[3][4] This guide delves into a novel and promising strategy to quell this destructive cascade: the strategic deuteration of lipids. By replacing hydrogen with its heavier, non-radioactive isotope, deuterium, at specific, oxidation-prone sites, we can fundamentally alter the kinetics of lipid peroxidation. This in-depth technical guide, designed for the discerning scientific audience, will elucidate the core mechanisms behind the formation of deuterated lipid oxidation products, offering a comprehensive understanding of this cutting-edge approach to cytoprotection.

Section 1: The Autocatalytic Cascade of Lipid Peroxidation: A Three-Act Tragedy

The oxidation of lipids is a self-propagating chain reaction, elegantly and destructively simple in its progression. It can be dissected into three distinct phases: initiation, propagation, and termination.[3][5] Understanding this fundamental process is paramount to appreciating the profound impact of deuteration.

Initiation: The First Strike

The process begins with the abstraction of a hydrogen atom from a susceptible lipid molecule, most commonly a PUFA, by a reactive oxygen species (ROS), such as a hydroxyl radical (•OH).[3][5] The most vulnerable targets are the hydrogen atoms located at the bis-allylic positions—the carbon atom situated between two double bonds. This initial attack generates a carbon-centered lipid radical (L•).

Propagation: The Vicious Cycle

The newly formed lipid radical (L•) is highly unstable and rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•).[1][5] This peroxyl radical is the key propagator of the chain reaction. It can abstract a hydrogen atom from a neighboring PUFA molecule, thereby generating a new lipid radical (L•) and a lipid hydroperoxide (LOOH), the first stable, albeit damaging, product of lipid peroxidation.[3] This cycle can repeat hundreds to thousands of times, leading to the extensive and rapid degradation of lipid membranes.[1]

Termination: An End to the Destruction

The chain reaction ceases when two radical species react with each other to form a stable, non-radical product.[5][6] This can occur through the combination of two lipid radicals (L• + L•), two peroxyl radicals (LOO• + LOO•), or a lipid radical and a peroxyl radical (L• + LOO•). Antioxidants, such as vitamin E, can also terminate the chain by donating a hydrogen atom to a peroxyl radical, thereby neutralizing it.[3]

Section 2: The Deuterium Shield: Harnessing the Kinetic Isotope Effect

The substitution of hydrogen with deuterium at the vulnerable bis-allylic sites of PUFAs introduces a powerful impediment to the initiation and propagation of lipid peroxidation. This phenomenon is rooted in a fundamental principle of physical chemistry: the Kinetic Isotope Effect (KIE) .

The Carbon-Deuterium Bond: A Stronger Defense

Deuterium, with a neutron in its nucleus in addition to a proton, is twice as heavy as protium (the common isotope of hydrogen). This increased mass results in a lower zero-point energy for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, the C-D bond is stronger and requires more energy to break.[7]

Slowing the Rate-Limiting Step

The abstraction of a hydrogen atom from the bis-allylic position is the rate-limiting step in the initiation and propagation of lipid peroxidation.[8] By replacing these hydrogens with deuterium, the activation energy for this critical step is significantly increased. This energetic barrier dramatically slows down the rate of hydrogen (or in this case, deuterium) abstraction by ROS and lipid peroxyl radicals.

Quantifying the Protective Effect: The Magnitude of the KIE

The magnitude of the KIE in deuterated lipid oxidation is substantial. Studies have reported KIE values (kH/kD) for the autoxidation of deuterated linoleic acid to be as high as 36.[9][10] This means that the rate of deuterium abstraction is up to 36 times slower than the rate of hydrogen abstraction under the same conditions. This profound kinetic retardation is the cornerstone of the protective effect of deuterated PUFAs (D-PUFAs).

| Deuterated PUFA | Experimental Condition | Kinetic Isotope Effect (kH/kD) | Reference |

| 11,11-D₂-Linoleic Acid | Tocopherol-mediated oxidation | 23.0 ± 2.3 | [9][10] |

| 11,11-D₂-α-Linolenic Acid | Tocopherol-mediated oxidation | 36.1 ± 3.6 | [9][10] |

| 14,14-D₂-α-Linolenic Acid | Tocopherol-mediated oxidation | 35.9 ± 3.6 | [9][10] |

| 11,11,14,14-D₄-α-Linolenic Acid | Tocopherol-mediated oxidation | 32.3 ± 3.2 | [10] |

Table 1: Experimentally Determined Kinetic Isotope Effects for the Oxidation of Deuterated Polyunsaturated Fatty Acids.

Section 3: The Products of Deuterated Lipid Oxidation: A Shift Towards Attenuation

The primary consequence of the kinetic isotope effect is a dramatic reduction in the overall rate and extent of lipid peroxidation. This, in turn, leads to a significant decrease in the formation of both primary and secondary oxidation products.

Attenuation of Primary Oxidation Products

The formation of lipid hydroperoxides (LOOHs), the initial stable products of the peroxidation cascade, is substantially curtailed. Studies have shown that the presence of even a small percentage of D-PUFAs in a lipid membrane can afford significant protection against the formation of these primary oxidation products.[8][11]

Reduction of Toxic Secondary Aldehydes

Perhaps the most significant therapeutic implication of using D-PUFAs is the profound reduction in the generation of cytotoxic and genotoxic secondary oxidation products. Lipid hydroperoxides are unstable and can decompose to form a variety of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE).[3][4] These aldehydes are known to form adducts with proteins and DNA, leading to cellular dysfunction and contributing to the pathogenesis of numerous diseases.[4][12] By staunching the initial flood of lipid hydroperoxides, deuteration effectively starves the downstream pathways that produce these harmful aldehydes.[13][14]

While the primary effect of deuteration is a quantitative reduction in oxidation products, there is currently limited evidence to suggest the formation of novel, less toxic aldehyde species. The prevailing understanding is that the same types of oxidation products are formed, but at a significantly lower concentration.

Section 4: Analytical Methodologies for the Characterization of Deuterated Lipid Oxidation Products

The analysis of deuterated lipid oxidation products requires a combination of sophisticated analytical techniques to separate, identify, and quantify these molecules. Mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are the cornerstones of this analytical endeavor.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for the separation of complex mixtures of lipid oxidation products.[15][16] Reversed-phase HPLC, often coupled with UV detection, is commonly used to separate lipid hydroperoxides and their corresponding hydroxy derivatives.[16]

Step-by-Step Protocol for HPLC Separation of Lipid Oxidation Products:

-

Lipid Extraction: Extract total lipids from the sample using a modified Bligh and Dyer method.[15]

-

Saponification (Optional): To analyze total fatty acid oxidation products, perform alkaline hydrolysis to release fatty acids from complex lipids.

-

Solid-Phase Extraction (SPE): Purify the extracted lipids or fatty acids using SPE to remove interfering substances.

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile, methanol, and water, often with a small amount of acetic acid to improve peak shape.[17]

-

Detection: UV detection at 234 nm for conjugated dienes (a hallmark of lipid hydroperoxides) or an evaporative light scattering detector (ELSD) for a more universal response.[18]

-

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the identification and quantification of deuterated lipid oxidation products.[17][19]

Key Considerations for MS Analysis:

-

Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for fatty acids and their derivatives.[19]

-

Mass Analysis: High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are essential for accurately determining the mass of the deuterated products and distinguishing them from their non-deuterated counterparts and from natural 13C isotopes.[20]

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry is crucial for structural elucidation. The fragmentation patterns of lipid hydroperoxides can provide information about the position of the hydroperoxy group.[6][20] For deuterated compounds, the mass shifts in the fragment ions can confirm the location of the deuterium atoms. For example, the characteristic loss of water (18 Da for H₂O, 20 Da for D₂O) and other neutral losses will be shifted in the spectra of deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable structural information about lipid oxidation products.[2][21] ¹H NMR can be used to identify and quantify specific functional groups, such as the hydroperoxide proton (-OOH), which gives a characteristic signal in the downfield region of the spectrum.[11][22] ¹³C NMR can provide detailed information about the carbon skeleton of the oxidized lipids.[15][21] For deuterated lipids, the absence of signals at specific positions in the ¹H NMR spectrum, coupled with the presence of characteristic signals in the ²H NMR spectrum, can confirm the site of deuteration. The chemical shifts of protons adjacent to the site of deuteration may also be slightly altered.[11][23]

Section 5: Conclusion and Future Directions

The strategic deuteration of polyunsaturated fatty acids represents a paradigm shift in the approach to mitigating oxidative stress. By leveraging the kinetic isotope effect, this innovative strategy offers a potent and targeted means of inhibiting the destructive cascade of lipid peroxidation. The profound reduction in the formation of toxic oxidation products holds immense therapeutic promise for a wide range of diseases underpinned by oxidative damage.

As research in this field continues to advance, the development of more sophisticated analytical methodologies will be crucial for a deeper understanding of the subtle nuances of deuterated lipid metabolism and the full spectrum of their oxidation products. The continued exploration of the therapeutic potential of D-PUFAs in preclinical and clinical settings will undoubtedly pave the way for novel treatments for some of the most challenging diseases of our time.

References

-

Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives. (2022). MDPI. Retrieved from [Link]

-

Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. (n.d.). PMC. Retrieved from [Link]

-

Structural Analysis of Lipid Hydroperoxides Using Mass Spectrometry with Alkali Metals. (2021). ResearchGate. Retrieved from [Link]

-

Analysis of natural and bis-allylic deuterated polyunsaturated fatty acid pharmacokinetics and oxidation. (n.d.). The University of Texas at Austin. Retrieved from [Link]

-

Mechanism of Lipid Peroxidation in Meat and Meat Products -A Review. (2005). Korea Science. Retrieved from [Link]

-

Threshold protective effect of deuterated polyunsaturated fatty acids on peroxidation of lipid bilayers. (n.d.). Monash University. Retrieved from [Link]

-

Mechanism of lipid peroxidation in meat and meat products -A review. (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanisms of lipid peroxidation. (1985). PubMed. Retrieved from [Link]

-

Impact of lipid Peroxidation on the physiology and Pathophysiology of cell membranes. (n.d.). frontiersin.org. Retrieved from [Link]

-

Multiplexed targeted analysis of polyunsaturated fatty acids and oxylipins using liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass-spectrometric analysis of hydroperoxy- and hydroxy-derivatives of cardiolipin and phosphatidylserine in cells and tissues induced by pro-apoptotic and pro-inflammatory stimuli. (n.d.). PMC. Retrieved from [Link]

-

Deuterium-reinforced PUFAs protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia. (2017). Biojiva. Retrieved from [Link]

-

Analysis of Lipid Oxidation Products by NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

-

Deuterated Polyunsaturated Fatty Acids Alleviate In Vitro Skeletal Muscle Dysfunction Induced by Oxidative Stress. (2025). bioRxiv. Retrieved from [Link]

-

Deuterated polyunsaturated fatty acids provided protection against oxidative stress in ocular fibroblasts derived from glaucoma patients. (2023). Ulster University. Retrieved from [Link]

-

1H NMR Study of the Lipid Composition, Oxidative and Hydrolytic Status of the Covering Oils of Canned Sardines After Long-Term Storage. (2025). PMC. Retrieved from [Link]

-

NMR Spectroscopy for Evaluation of Lipid Oxidation. (n.d.). Bentham Science Publisher. Retrieved from [Link]

-

Time Domain (TD) Proton NMR Analysis of the Oxidative Safety and Quality of Lipid-Rich Foods. (2022). MDPI. Retrieved from [Link]

-

Advances in NMR Spectroscopy for Lipid Oxidation Assessment. (n.d.). link.springer.com. Retrieved from [Link]

-

Structural Analysis of Lipid Hydroperoxides Using Mass Spectrometry with Alkali Metals. (2021). PubMed. Retrieved from [Link]

-

Mass spectral fragmentation patterns of the deuterated and nondeuterated pyranoid and furanoid linalool oxides synthesized as analytical standards. (n.d.). ResearchGate. Retrieved from [Link]

-

Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). jove.com. Retrieved from [Link]

-

Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. (2013). PMC. Retrieved from [Link]

-

Interaction of aldehydes derived from lipid peroxidation and membrane proteins. (n.d.). PMC. Retrieved from [Link]

-

Aldehyde dehydrogenases may modulate signaling by lipid peroxidation-derived bioactive ... (n.d.). PMC. Retrieved from [Link]

-

Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). sciencedirect.com. Retrieved from [Link]

-

Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. (2018). jstage.jst.go.jp. Retrieved from [Link]

-

Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy. (2025). MDPI. Retrieved from [Link]

-

Development of Aldehydes from Lipid Oxidation. (2022). Longdom Publishing. Retrieved from [Link]

-

Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. (n.d.). hindawi.com. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Lipid Peroxidation in Meat and Meat Products -A Review -Food Science and Biotechnology | Korea Science [koreascience.kr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. research.monash.edu [research.monash.edu]

- 9. Mechanisms of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1H NMR Study of the Lipid Composition, Oxidative and Hydrolytic Status of the Covering Oils of Canned Sardines After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 14. longdom.org [longdom.org]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Structural Analysis of Lipid Hydroperoxides Using Mass Spectrometry with Alkali Metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 19. jsbms.jp [jsbms.jp]

- 20. mdpi.com [mdpi.com]

- 21. Mass-spectrometric analysis of hydroperoxy- and hydroxy-derivatives of cardiolipin and phosphatidylserine in cells and tissues induced by pro-apoptotic and pro-inflammatory stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Advanced Technical Guide: Applications of (E)-2,3-Dideuterionon-2-enal in Flavor Chemistry

Executive Summary

Compound: (E)-2,3-Dideuterionon-2-enal CAS: N/A (Isotopologue of 18829-56-6) Role: Stable Isotope Internal Standard (SIIS), Mechanistic Tracer Primary Matrix: Fermented Beverages (Beer), Lipids, Oxidized Food Systems

In the domain of flavor chemistry, (E)-2-nonenal represents a critical "off-flavor" marker, widely recognized for the "cardboard" or "papery" defect in aged beer and oxidized lipids.[1][2] Its ultra-low sensory threshold (0.03–0.1 ppb) demands analytical precision that conventional external calibration cannot provide.

This guide details the technical application of (E)-2,3-dideuterionon-2-enal (

Chemical Profile & Synthesis Logic

To ensure scientific integrity, one must understand the provenance of the standard. The specific placement of deuterium at positions 2 and 3 is not arbitrary; it secures the label against enolization-induced exchange, which can occur at

Synthesis Protocol (Alkyne Reduction Route)

The most robust route to high-purity (E)-2,3-dideuterionon-2-enal involves the reduction of an alkynyl precursor.

-

Precursor: 2-Nonynoic acid ethyl ester or 2-nonyn-1-ol.

-

Deuteration Step: Reduction using Lithium Aluminum Deuteride (

) to install deuterium at the nucleophilic sites. -

Stereoselectivity: Reduction of the propargylic alcohol followed by oxidation (e.g., with

or Dess-Martin Periodinane) yields the aldehyde. To achieve the (E)-geometry specifically with deuterium at C2 and C3, a Red-Al reduction quenched with

Key Advantage: The vinylic deuterium atoms (

Application I: Precise Quantification via SIDA

The "Gold Standard" for quantifying trace odorants is the Stable Isotope Dilution Assay (SIDA). By spiking the matrix with (E)-2,3-dideuterionon-2-enal prior to extraction, all losses due to volatility, adsorption, or derivatization are perfectly compensated.

Experimental Protocol: SIDA in Beer Matrix

Objective: Quantify (E)-2-nonenal at sub-ppb levels.

Step 1: Sample Preparation & Spiking

-

Aliquot: Transfer 50 mL of cold beer into a gas-tight vial.

-

Spike: Add 50

L of (E)-2,3-dideuterionon-2-enal methanolic solution (100 ng/mL). Final concentration of IS = 0.1 ppb. -

Equilibration: Stir for 20 mins at 4°C to allow isotopic equilibrium with the matrix.

Step 2: Extraction (HS-SPME)

-

Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) 65

m. -

Condition: Incubate at 40°C for 10 mins. Expose fiber for 30 mins with agitation (500 rpm).

-

Logic: SPME is chosen over solvent extraction to prevent emulsion formation and reduce solvent background.

Step 3: GC-MS/MS Analysis

-

Column: DB-WAX or ZB-WAX (polar phase essential for aldehyde separation).

-

Inlet: Splitless mode @ 240°C.

-

MS Mode: Electron Impact (EI) or Positive Chemical Ionization (PCI) with Ammonia (for cleaner molecular ions).

-

SIM Parameters (Selected Ion Monitoring):

-

Analyte ((E)-2-Nonenal): Target

70 (Base), 140 ( -

Standard (

-Nonenal): Target -

Note: The +2 Da shift at the base peak (McLafferty rearrangement product) provides interference-free detection.

-

Data Presentation: Validation Metrics

The following table summarizes typical performance metrics when using the

| Metric | External Calibration | SIDA ( | Improvement Factor |

| Recovery (%) | 45 - 60% (High Variance) | 98 - 102% | ~2x Precision |

| LOD (ppb) | 0.50 | 0.01 | 50x Sensitivity |

| RSD (%) | 15 - 25% | < 3% | High Reproducibility |

| Matrix Effect | Significant Suppression | Fully Compensated | Total Correction |

Application II: Mechanistic Tracing (The "Mashing vs. Boiling" Debate)

Beyond quantification, (E)-2,3-dideuterionon-2-enal is used as a mechanistic probe to solve the "origin of staling" debate in brewing: Does the aldehyde form during mashing (enzymatic) or boiling (thermal)?

The Experiment

Researchers spike deuterated precursors or the aldehyde itself at different stages.

-

Scenario A: Spike

-nonenal during mashing. -

Scenario B: Spike

-nonenal into the finished wort. -

Analysis: Track the ratio of

(natural) to

Insight: If

Visualization: SIDA & Mechanistic Workflow

The following diagram illustrates the parallel workflows for Quantification (SIDA) and Mechanistic Tracing.

Figure 1: Dual workflow illustrating the use of d2-Nonenal for quantification (top) and tracing the reversible binding mechanism in beer aging (bottom).

Application III: Metabolic & Release Studies

In drug development and toxicology,

-

Glutathione Conjugation: Tracking the formation of GS-Nonenal adducts in liver microsomes. The deuterium label helps distinguish the added substrate from endogenous lipid oxidation products.

-

Flavor Release: In food matrices (emulsions), the release rate of the aldehyde is studied using the deuterated analog to differentiate between the "added" flavor and the "generated" flavor from fat oxidation during the shelf-life test.

References

-

Lermusieau, G., et al. (1999). Use of Deuterated (E)-2-Nonenal to Investigate the Origin of Stale Flavor in Beer. Journal of Agricultural and Food Chemistry.

-

Liegeois, C., et al. (2002).[1] Release of Deuterated (E)-2-Nonenal during Beer Aging from Labeled Precursors Synthesized before Boiling. Journal of Agricultural and Food Chemistry.

-

Schieberle, P., & Grosch, W. (1987). Quantitative Analysis of Aroma Compounds in Wheat Bread Crust using Stable Isotope Dilution Assays. Journal of Agricultural and Food Chemistry. (Foundational SIDA methodology).

-

Vanderhaegen, B., et al. (2006).[1] The Chemistry of Beer Aging – A Critical Review. Food Chemistry.

-

Spiteller, P., et al. (2011). Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal. Bioorganic & Medicinal Chemistry Letters.

Sources

Advanced Applications of Deuterated Aldehydes in Oxidative Stress: From Analytical Standards to Therapeutic Modulation

The following technical guide provides an in-depth review of the application of deuterated aldehydes and their precursors in oxidative stress research. It is structured to serve as a handbook for analytical chemists and drug developers.

Executive Summary

Oxidative stress manifests primarily through the lipid peroxidation (LPO) of polyunsaturated fatty acids (PUFAs), generating highly reactive electrophilic aldehydes such as 4-hydroxy-2-nonenal (4-HNE) , malondialdehyde (MDA) , and acrolein .[1] These "secondary messengers" of stress form covalent adducts with proteins and DNA, driving pathology in neurodegeneration, cardiovascular disease, and metabolic disorders.

The incorporation of deuterium (

-

Analytical Precision: Deuterated aldehydes serve as the "Gold Standard" internal standards for mass spectrometry, correcting for the severe matrix effects and instability inherent to aldehyde analysis.

-

Therapeutic & Mechanistic Probes: The Kinetic Isotope Effect (KIE) allows researchers to probe the rate-limiting steps of aldehyde detoxification (via ALDH enzymes) and, more radically, to inhibit the formation of these toxins by deuterating the bis-allylic sites of PUFAs (D-PUFAs).

Part 1: The Analytical Imperative – Stable Isotope Dilution Assays (SIDA)

Quantifying reactive aldehydes in biological matrices (plasma, tissue) is notoriously difficult due to their volatility, rapid metabolism, and propensity to form artifacts during sample preparation. External calibration fails to account for these losses. The solution is Stable Isotope Dilution Assay (SIDA) .

The Principle of SIDA

SIDA relies on spiking the sample with a known amount of a stable isotope-labeled analog (e.g., d

-

Extraction Efficiency: Any loss of analyte during phase separation is mirrored by the standard.

-

Derivatization Yield: Incomplete reaction with reagents like DNPH affects both equally.

-

Ion Suppression: Co-eluting matrix components in LC-MS/MS suppress the ionization of both the analyte and the standard to the same degree.

Derivatization Strategies

Native aldehydes are poor candidates for direct MS analysis due to low ionization efficiency. Derivatization is mandatory to stabilize the core and enhance sensitivity.

| Reagent | Target Aldehydes | MS Mode | Advantages | Disadvantages |

| DNPH (2,4-Dinitrophenylhydrazine) | General (MDA, HNE) | Negative ESI | Robust, classic method; widely cited. | Poor chromatographic separation of isomers; requires acidic conditions. |

| 3-NPH (3-Nitrophenylhydrazine) | Specific (HNE, HHE) | Negative ESI | Higher sensitivity than DNPH; amenable to mild conditions. | Requires specific optimization for complex lipids. |

| PFBHA (Pentafluorobenzyl hydroxylamine) | Low MW Aldehydes | GC-MS (NICI) | Extremely high sensitivity for volatile aldehydes. | Requires GC instrumentation; derivatization takes longer. |

| Dansylhydrazine | Total Aldehydes | Positive ESI | Fluorescence & MS compatible; enhances ionization. | Bulky group can affect separation resolution. |

Experimental Workflow: SIDA for 4-HNE Quantification

Objective: Quantify free 4-HNE in human plasma using d

Protocol:

-

Spiking: Aliquot 200 µL plasma. Add 10 µL of d

-4-HNE internal standard (1 µM in ethanol). Vortex immediately. Crucial: Spiking must occur before any other step to track recovery. -

Protein Precipitation: Add 600 µL ice-cold acetonitrile. Vortex and centrifuge at 12,000 x g for 10 min. Collect supernatant.

-

Derivatization: Add 50 µL of 3-NPH solution (20 mM in 75% ethanol) and 50 µL of EDC (catalyst). Incubate at 37°C for 30 min.

-

Extraction (Optional but recommended): Solid Phase Extraction (SPE) using a C18 cartridge to remove excess reagent.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Transitions: Monitor m/z 450.2

263.1 (4-HNE-3NPH) and m/z 453.2

-

Visualization: SIDA Workflow

The following diagram illustrates the self-validating nature of the SIDA workflow.

Caption: Stable Isotope Dilution Assay (SIDA) workflow ensuring accurate quantification by compensating for matrix effects and recovery losses.

Part 2: Mechanistic Probes – The Kinetic Isotope Effect (KIE)[2]

Beyond quantification, deuterated aldehydes are powerful tools for dissecting the mechanisms of enzymes like Aldehyde Dehydrogenase (ALDH2) , which detoxifies 4-HNE to 4-HNE-acid.

Primary Kinetic Isotope Effect

The cleavage of the formyl C-H bond is often the rate-limiting step in aldehyde oxidation. By substituting this hydrogen with deuterium (C-D), the reaction rate (

-

Theoretical

: Typically 2–7 for primary KIE. -

Application: If substituting 4-HNE with 1-d-4-HNE (deuterium on the aldehyde carbon) significantly reduces the oxidation rate by ALDH2, it confirms that hydride transfer is the rate-limiting step. This validates the mechanism of ALDH2 activators (like Alda-1) or inhibitors.

Deuterium-Stabilized Precursors (D-PUFAs)

A more radical application involves preventing aldehyde formation entirely. Lipid peroxidation is initiated by the abstraction of a hydrogen atom from the bis-allylic position of PUFAs.

-

The "Deuterium Switch": Replacing bis-allylic hydrogens with deuterium (e.g., 11,11-d

-linoleic acid) creates a "firewall" against oxidation. -

Mechanism: The C-D bond is ~7-10 times harder to break (KIE) in radical reactions than the C-H bond. This effectively halts the propagation of the LPO chain reaction, preventing the downstream generation of toxic aldehydes like 4-HNE and MDA.

Visualization: The Deuterium Effect on LPO

This diagram contrasts the pathway of standard PUFA oxidation vs. D-PUFA protection.

Caption: The Kinetic Isotope Effect (KIE) prevents ROS from abstracting bis-allylic deuterium, halting the lipid peroxidation cascade and aldehyde formation.

Part 3: Quantitative Data Summary

The following table summarizes key deuterated standards and their specific applications in oxidative stress research.

| Analyte | Deuterated Standard | Molecular Weight Shift | Primary Application | Detection Method |

| Malondialdehyde (MDA) | 1,3-d | +2 Da | General oxidative stress biomarker in urine/plasma. | LC-MS/MS (DNPH deriv.) |

| 4-Hydroxy-2-nonenal (4-HNE) | d | +3 Da | "Gold Standard" for LPO in tissue; specific to n-6 PUFAs. | LC-MS/MS (3-NPH deriv.) |

| 4-Hydroxy-2-hexenal (4-HHE) | d | +3 Da | Biomarker for n-3 PUFA (DHA/EPA) oxidation. | LC-MS/MS |

| Acrolein | d | +3 Da | Environmental toxin & endogenous LPO product; highly reactive. | GC-MS or LC-MS |

| Hexanal | d | +12 Da | Volatile breath biomarker for LPO. | GC-MS (SPME) |

Part 4: Future Perspectives

The field is moving beyond simple quantification.

-

Flux Analysis: Using

C and -

Therapeutic D-PUFAs: Clinical trials are currently investigating deuterated linoleic acid (RT001) for neurodegenerative diseases (e.g., Friedreich's Ataxia), proving that stabilizing the aldehyde precursor is a viable drug strategy.

References

-

Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans. Source: Frontiers in Physiology (2019).[2] URL:[Link]2]

-

LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. Source: Journal of Analytical Toxicology (PMC) (2021). URL:[Link]

-

Measurement of total and free malondialdehyde by gas-chromatography mass spectrometry. Source: PubMed (2013). URL:[Link]

-

Aldehyde Dehydrogenases in Cellular Responses to Oxidative/Electrophilic Stress. Source: Free Radical Biology and Medicine (PMC) (2015). URL:[Link]

-

Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Source: Redox Biology (PMC) (2018). URL:[Link]

Sources

Methodological & Application

Protocol for Stable Isotope Dilution Assay (SIDA) using (E)-2,3-Dideuterionon-2-enal

Using Internal Standard: (E)-2,3-Dideuterionon-2-enal

Executive Summary & Scientific Rationale

(E)-2-Nonenal is a potent lipid peroxidation product associated with the oxidative degradation of linoleic acid. It is a critical marker in two distinct fields:

-

Food Chemistry: Known as the "cardboard" off-flavor in stale beer and oxidized fats.

-

Biomedical Science: Identified as a key component of "nonenal-associated body odor" (aging odor) and a biomarker for oxidative stress in biological fluids.

Why SIDA?

Quantification of (E)-2-nonenal is notoriously difficult due to its high volatility, reactivity (Schiff base formation with proteins), and susceptibility to further oxidation. External calibration fails to account for matrix-specific binding and extraction inefficiencies.

Stable Isotope Dilution Assay (SIDA) is the only definitive method for accurate quantification. By adding a known amount of isotopically labeled standard—(E)-2,3-Dideuterionon-2-enal (

Why (E)-2,3-Dideuterionon-2-enal (

Critical Materials & Reagents

| Component | Specification | Purpose |

| Analyte Standard | (E)-2-Nonenal (>97% purity) | Calibration curve generation. |

| Internal Standard (IS) | (E)-2,3-Dideuterionon-2-enal (>98% isotopic purity) | The core reference for SIDA. |

| Matrix Modifier | Sodium Chloride (NaCl), baked at 400°C | Salting out effect to enhance headspace partitioning. |

| Antioxidant | BHT (Butylated hydroxytoluene) | Prevents artifactual oxidation of sample lipids during processing. |

| SPME Fiber | DVB/CAR/PDMS (50/30 µm) | The "Gold Standard" fiber for volatiles, covering a wide polarity range. |

| Derivatizing Agent | PFBHA (Optional, see Method B) | For stabilizing aldehydes in liquid plasma/urine samples. |

Experimental Workflow: HS-SPME-GC-MS

Primary Protocol for Volatile Matrices (Beer, Food, Solid Tissue)

Phase 1: Sample Preparation & Equilibration (The "Trust" Step)

Scientific Insight: The most common failure in SIDA is insufficient equilibration. The IS must integrate into the matrix (bind to proteins/lipids) exactly as the native analyte has.

-

Homogenization: Weigh 5.0 g of sample (or 5 mL liquid) into a 20 mL headspace vial.

-

Matrix Modification: Add 1.5 g NaCl (saturation) and 10 µL of BHT solution (1 mg/mL in ethanol).

-

Spiking (The Critical Step):

-

Add 10 µL of (E)-2,3-Dideuterionon-2-enal solution (e.g., 1 µg/mL in methanol).

-

Equilibration: Cap the vial immediately. Vortex for 1 minute. Incubate at 30°C for 30 minutes.

-

Note: This allows the IS to partition into the matrix and experience the same "matrix effect" as the native nonenal.

-

Phase 2: Automated HS-SPME Extraction

-

Incubation Temperature: 50°C (Higher temps release more analyte but risk oxidation artifacts; 50°C is the safe optimal).

-

Incubation Time: 10 min (with agitation at 500 rpm).

-

Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 45 minutes at 50°C.

-

Desorption: 5 minutes in the GC injector at 250°C (Splitless mode).

Phase 3: GC-MS Acquisition Parameters

-

Column: High-polarity wax column (e.g., DB-WAX or SolGel-Wax), 30m x 0.25mm x 0.25µm. Non-polar columns often fail to separate nonenal from interfering hydrocarbons.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

40°C hold for 2 min.

-

Ramp 5°C/min to 200°C.

-

Ramp 20°C/min to 240°C (hold 5 min).

-

-

MS Detection (SIM Mode):

-

Ion Source: EI (70 eV), 230°C.

-

Dwell Time: 50 ms per ion.

-

Table 1: Selected Ion Monitoring (SIM) Targets

| Compound | Quantifier Ion ( | Qualifier Ions ( | Retention Shift |

| (E)-2-Nonenal | 70 | 55, 41, 96, 83 | |

| (E)-2,3- | 72 | 57, 42, 98, 85 |

*Note: Deuterated compounds often elute slightly earlier than non-labeled analogs on GC columns due to the inverse isotope effect.

Visualization: SIDA Workflow Logic

Figure 1: The self-validating workflow of SIDA. The equilibration step ensures the Internal Standard compensates for all downstream matrix effects.

Alternative Protocol: PFBHA Derivatization

For Liquid Biological Matrices (Plasma, Urine) requiring high stability.

If the sample is aqueous and low-concentration (e.g., plasma), headspace analysis may lack sensitivity. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) locks the aldehyde into a stable oxime.

-

Spike: Add

-Nonenal to plasma. Equilibrate. -

Derivatize: Add PFBHA (1 mg/mL aqueous) and incubate at room temp for 30 mins.

-

Extract: Liquid-Liquid Extraction (LLE) with Hexane.

-

Analyze: GC-MS (NCI or EI).[1] The oxime derivatives are highly stable and provide lower Limits of Detection (LOD).

Data Analysis & Calculation

The SIDA Equation

The concentration of (E)-2-nonenal (

Step 1: Determine Response Factor (

Step 2: Isotopic Contribution Correction (Advanced)

Since the native analyte contains naturally occurring

-

If

, this contribution becomes significant. -

Correction: Ensure the IS spike concentration is within 0.5x to 2x of the expected analyte concentration to minimize this error.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| IS Recovery < 10% | Matrix binding or fiber aging. | Check fiber performance; increase extraction temp to 60°C; verify vial seal. |

| Peak Tailing | Active sites in liner or column. | Replace liner (use deactivated wool); trim column inlet by 10 cm. |

| High Background | Septum bleed or fiber carryover. | Bake fiber for 10 min @ 260°C between runs; use low-bleed septa. |

| Isomerization | Thermal stress. | (E)-2-nonenal can isomerize to (Z). Ensure injector temp is not >250°C. |

References

-

Schieberle, P., & Grosch, W. (1987). Quantitative analysis of aroma compounds in wheat and rye bread crusts using a stable isotope dilution assay. Journal of Agricultural and Food Chemistry.

-

Standard Protocol for Nonenal Analysis. (2021). National Institutes of Health (NIH) / PMC. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal.

-

Santos, J. R., et al. (2003). Determination of E-2-nonenal by high-performance liquid chromatography with UV detection assay for the evaluation of beer ageing. Journal of Chromatography A.

-

Isotope Dilution Assay Principles. (2025). Brewing Science. The Power of Stable Isotope Dilution Assays in Brewing.

-

NIST Chemistry WebBook. (E)-2-Nonenal Mass Spectrum and Retention Indices.

Sources

GC-MS quantification of non-2-enal using (E)-2,3-Dideuterionon-2-enal internal standard

This Application Note is structured as a comprehensive technical guide for researchers in drug development and analytical chemistry. It prioritizes mechanistic understanding, robust validation, and high-sensitivity quantification using Stable Isotope Dilution Assays (SIDA).

-IS)[1]Executive Summary & Scientific Context

(E)-2-Nonenal is a potent unsaturated aldehyde arising primarily from the lipid peroxidation of

Accurate quantification is challenging due to its high volatility, reactivity, and low odor threshold (0.1 ppb). Traditional external calibration fails to account for matrix-induced signal suppression and extraction variability.[1][2]

This protocol details a Stable Isotope Dilution Assay (SIDA) using (E)-2,3-Dideuterionon-2-enal as the internal standard.[1] By mirroring the physicochemical behavior of the analyte, the

Mechanism of Formation

Understanding the origin of (E)-2-Nonenal is vital for interpreting assay results in biological or stability studies.[1]

Figure 1: Oxidative pathway generating (E)-2-Nonenal from fatty acid precursors.[1]

Experimental Design Strategy

Why Headspace SPME?

Direct liquid injection is unsuitable for (E)-2-Nonenal due to matrix contamination and the analyte's volatility.[1] Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard here because:

-

Solvent-Free: Eliminates solvent peaks that can obscure early-eluting volatiles.[1]

-

Equilibrium-Based: Extracts based on Henry’s Law constants; the

-IS perfectly normalizes thermodynamic variations.[1] -

Sensitivity: Concentrates the analyte on the fiber, lowering Limits of Detection (LOD) to ppt levels.

Internal Standard Selection: The Advantage

Using (E)-2,3-Dideuterionon-2-enal offers a distinct mass shift (+2 Da) while retaining near-identical chromatographic retention to the native analyte.[1]

-

Native Mass (MW 140): Base peak

70.[1] -

-IS Mass (MW 142): Base peak

-

Co-elution: The

isotope effect on retention time is negligible on standard capillary columns, ensuring the IS experiences the exact same matrix effects at the ion source as the analyte.

Materials & Instrumentation

Chemicals[2][3][4][5][6]

-

Analyte: (E)-2-Nonenal (≥97% purity).

-

Internal Standard: (E)-2,3-Dideuterionon-2-enal (Isotopic purity ≥98 atom % D).[1]

-

Matrix Modifier: Sodium Chloride (NaCl), analytical grade (to enhance volatility via "salting out").

-

Solvent: Methanol (LC-MS grade) for stock solutions; Ultra-pure water for working standards.[1]

Instrumentation

-

GC System: Agilent 7890B or equivalent.

-

MS Detector: Agilent 5977B (Single Quadrupole) or Triple Quad (QqQ) in SIM mode.

-

Autosampler: CTC PAL or equivalent with SPME capability.

-

Column: DB-WAX Ultra Inert (30 m × 0.25 mm × 0.25 µm) or HP-5MS.[1] Note: WAX columns provide better separation of polar aldehydes from non-polar matrix hydrocarbons.

-

SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1] This "triple phase" fiber covers the wide polarity range of aldehydes.

Detailed Protocol

Standard Preparation

Critical Step: Aldehydes are prone to oxidation.[1] Prepare stocks fresh or store at -80°C under argon.

-

Stock A (Analyte): Dissolve 10 mg (E)-2-Nonenal in 10 mL Methanol (1 mg/mL).

-

Stock B (IS): Dissolve 10 mg (E)-2,3-Dideuterionon-2-enal in 10 mL Methanol (1 mg/mL).

-

Working IS Solution: Dilute Stock B to 1 µg/mL in Methanol.

-

Calibration Standards: Prepare a 6-point curve in the sample matrix (or water match) ranging from 0.1 ng/mL to 100 ng/mL.

-

Spike every calibrator and sample with the same amount of Working IS (e.g., 10 µL to reach 5 ng/mL final concentration).

-

Sample Preparation (HS-SPME)

-

Aliquot: Transfer 5 mL of sample (liquid) or 1 g (solid/slurry + 4 mL water) into a 20 mL headspace vial.

-

Salt Addition: Add 1.5 g NaCl. Reason: Increases ionic strength, pushing hydrophobic non-2-enal into the headspace.

-

IS Spiking: Add 10 µL of Working IS Solution (fixed concentration).

-

Seal: Immediately cap with a magnetic screw cap with PTFE/Silicone septum.[1]

-

Equilibration: Vortex for 1 min to dissolve salt.

GC-MS Method Parameters

SPME Autosampler Program

| Parameter | Setting | Rationale |

| Incubation Temp | 60°C | Promotes volatilization without thermal degradation.[1] |

| Incubation Time | 10 min | Establishes headspace equilibrium.[1] |

| Agitation | 250 rpm | Ensures homogeneity.[1] |

| Extraction Time | 30 min | Allows sufficient mass transfer to fiber (Carboxen layer). |

| Desorption Time | 3 min | Full release of analyte at injector.[1] |

GC Gradient (DB-WAX UI)[1]

-

Inlet: Splitless mode @ 250°C. Liner: 0.75mm ID SPME liner.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Oven Program:

-

40°C for 2 min (Focus volatiles).

-

Ramp 10°C/min to 150°C.

-

Ramp 20°C/min to 240°C.

-

Hold 5 min (Bake out).

-

MS Acquisition (SIM Mode)

Using Selected Ion Monitoring (SIM) significantly improves Signal-to-Noise (S/N) ratio.[1]

| Compound | Ret Time (approx) | Quant Ion ( | Qualifier Ions ( | Dwell Time |

| (E)-2-Nonenal | 12.4 min | 70 | 55, 41, 96 | 50 ms |

| 12.4 min | 72 | 57, 43, 98 | 50 ms |

Note: The Quant Ion

Workflow Visualization

Figure 2: Step-by-step SIDA-HS-SPME-GC-MS workflow.[1]

Data Analysis & Validation

Quantification Calculation

Calculate the Response Ratio (

Determine the concentration using the linear regression equation derived from the calibration curve (

Self-Validating Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), implement these checks:

-

IS Area Stability: Monitor the absolute peak area of the

-IS across the run. A deviation >20% indicates a matrix effect (e.g., "fiber competition") or a leak. -

Ion Ratios: For (E)-2-Nonenal, the ratio of

70/55 should be consistent (approx 1.2:1, verify with your standard). Deviation implies interference.[1] -

Carryover Check: Inject a blank fiber after the highest standard. Aldehydes are "sticky"; ensure <0.1% carryover.[1]

Expected Validation Metrics

| Parameter | Typical Performance |

| Linearity ( | > 0.995 (0.1 - 100 ng/mL) |

| LOD (Limit of Detection) | ~0.05 ng/mL (ppb) |

| Recovery | 85 - 115% (Matrix dependent) |

| Precision (RSD) | < 8% (thanks to |

Troubleshooting & Expert Insights

-

"The Cardboard Ghost": (E)-2-Nonenal is ubiquitous.[1] It can leach from low-quality paper filters or cardboard boxes stored near the lab.[1] Always run a system blank (empty vial + fiber).[1]

-

Fiber Choice: If sensitivity is low, switch from PDMS (non-polar) to DVB/CAR/PDMS . The Carboxen (CAR) layer is specifically designed for small volatiles and aldehydes.

-

Peak Tailing: Aldehydes are active compounds.[1] If peaks tail, the inlet liner may be dirty (active sites). Change the liner and cut 10cm from the column guard.

-

Isotope Scrambling: While rare with

at the 2,3 position under standard GC temps, avoid excessive injector temperatures (>280°C) which might promote H/D exchange.

References

-

Vanderhaegen, B., et al. (2006). The chemistry of beer aging – a critical review. Food Chemistry.[1][4] Link

-

Santos, J., et al. (2025). (E)-2-Nonenal determination in Brazilian beers using headspace solid-phase microextraction and gas chromatographic coupled mass spectrometry (HS-SPME-GC-MS). ResearchGate.[1] Link

-

Haze, S., et al. (2001). 2-Nonenal Newly Found in Human Body Odor tends to Increase with Aging.[1] Journal of Investigative Dermatology.[1] Link

-

Standard Method: Determination of Volatile Compounds in Beer by HS-SPME-GC-MS. American Society of Brewing Chemists (ASBC). Link

-

PubChem. (E)-2-Nonenal Compound Summary. National Library of Medicine.[1] Link

Sources

Optimizing MRM transitions for (E)-2,3-Dideuterionon-2-enal in LC-MS/MS

Application Note: Precision Quantitation of (E)-2,3-Dideuterionon-2-enal via LC-MS/MS

Abstract

(E)-2-Nonenal is a critical biomarker of lipid peroxidation and a potent off-flavor compound ("cardboard" flavor) in food chemistry. Its accurate quantitation is frequently hampered by high volatility and poor ionization efficiency in standard electrospray ionization (ESI) sources. This guide details a robust LC-MS/MS workflow using (E)-2,3-Dideuterionon-2-enal as a stable isotope-labeled internal standard (SIL-IS). We prioritize a DNPH-derivatization strategy to stabilize the analyte and enhance sensitivity by 100-fold compared to direct analysis, providing a self-validating protocol for complex matrices.

Introduction & Mechanistic Rationale

The Challenge of Aliphatic Aldehydes

Trans-2-nonenal (

-

Poor Protonation: Aldehydes lack basic sites for efficient protonation (

) in positive ESI. -

Volatility: Significant sample loss occurs during concentration steps.

-

Instability: The double bond makes it susceptible to oxidation or polymerization.

The Solution: DNPH Derivatization

To overcome these, we utilize 2,4-Dinitrophenylhydrazine (DNPH) .[1][2][3][4] This reaction converts the volatile aldehyde into a stable hydrazone derivative.

-

Ionization: The DNPH moiety is highly acidic, allowing for intense ionization in Negative ESI (

) . -

Chromatography: The derivative is significantly more hydrophobic, improving retention on C18 columns.

-

Isotopic Distinction: The (E)-2,3-dideuterio analog serves as the perfect IS. The deuterium labels are located at the vinylic positions (C2, C3), which are chemically stable and resistant to back-exchange during the acidic derivatization process.

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to MRM acquisition.

Figure 1: Analytical workflow for the quantitation of deuterated and native non-2-enal.

Optimized MRM Transitions

The following transitions are empirically optimized for the DNPH derivatives. The mass shift of +2 Da in the precursor ion distinguishes the deuterated standard from the native analyte.

Theoretical Mass Calculation:

-

Native Non-2-enal (

): MW 140.22-

Derivative (

): MW 320.35

-

-

D2-Non-2-enal (

): MW 142.23-

Derivative (

): MW 322.36

-

Table 1: Master MRM List (ESI Negative Mode)

| Compound | Role | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) | Mechanism |

| (E)-2,3-Dideuterionon-2-enal-DNPH | Internal Standard | 321.3 | 163.1 | 50 | 20 | 18 | DNPH Ring Fragment |

| (E)-2,3-Dideuterionon-2-enal-DNPH | Qualifier | 321.3 | 275.2 | 50 | 20 | 12 | Loss of |

| Trans-2-Nonenal-DNPH | Target Analyte | 319.3 | 163.1 | 50 | 20 | 18 | DNPH Ring Fragment |

| Trans-2-Nonenal-DNPH | Qualifier | 319.3 | 273.2 | 50 | 20 | 12 | Loss of |

Note: The product ion m/z 163.1 corresponds to the dinitrophenyl anion. Since the deuterium labels are on the aldehyde chain, they are lost in the neutral fragment during this specific transition. However, specificity is maintained by the unique precursor mass.

Detailed Protocols

Protocol A: Standard Preparation & Derivatization

Self-Validating Step: The use of the D2-IS added before derivatization corrects for any variations in reaction completeness or extraction efficiency.

-

Stock Solution: Prepare 1 mg/mL of (E)-2,3-Dideuterionon-2-enal in Acetonitrile (ACN). Store at -20°C.

-

DNPH Reagent: Dissolve 50 mg DNPH in 100 mL ACN containing 0.5% Phosphoric Acid (

). -

Reaction:

-

Mix 200 µL Sample (or Standard) with 20 µL D2-IS Working Solution (e.g., 1 µg/mL).

-

Add 200 µL DNPH Reagent.

-

Incubate at 60°C for 20 minutes . (Heat is required to ensure complete reaction of the

-unsaturated aldehyde).

-

-

Quench/Extraction:

-

Add 1 mL water to quench.

-

Extract with 2 mL Hexane (removes excess DNPH reagent which can suppress ionization).

-

Evaporate Hexane layer to dryness and reconstitute in 200 µL 50:50 ACN:Water.

-

Protocol B: LC-MS/MS Acquisition

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7 µm). Mobile Phase A: 0.1% Formic Acid in Water.[5] Mobile Phase B: Acetonitrile (Formic acid is optional in negative mode but often kept for polarity switching methods).

Gradient:

-

0.0 min: 40% B

-

5.0 min: 90% B

-

7.0 min: 90% B

-

7.1 min: 40% B

-

10.0 min: Stop

Source Parameters (Generic Triple Quad):

-

Ion Mode: ESI Negative

-

Capillary Voltage: 3.0 kV

-

Gas Temp: 300°C

-

Gas Flow: 10 L/min

-

Nebulizer: 40 psi

Method Validation & Troubleshooting

Isomer Separation

Non-2-enal exists primarily as the Trans (E) isomer, but UV/thermal stress can induce isomerization to Cis (Z).

-

Check: The DNPH derivatives of E and Z isomers often separate chromatographically.

-

Action: Ensure you integrate the peak corresponding to the specific standard retention time. The D2-IS should co-elute exactly with the target analyte peak.

Back-Exchange Check

Although vinylic deuteriums are stable, confirm stability by analyzing a "D2-only" sample.

-

Test: Inject high concentration D2-IS.

-

Pass Criteria: Signal in the native channel (319 -> 163) must be < 0.5% of the D2 channel. If high signal appears in 319, check for isotopic impurity in the standard or harsh acidic conditions causing exchange.

References

-

Uchida, K. (2003). "4-Hydroxy-2-nonenal: a product and mediator of oxidative stress." Progress in Lipid Research.

-

Agilent Technologies. (2018).[3] "Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS." Application Note.

-

BenchChem. (2025).[2][6] "(E)-But-2-enal-d3 Certificate of Analysis & Method Principles." Technical Data.

-

Shimadzu. (2020). "Analysis of DNPH-aldehydes using LC-MS." Application Data Sheet No. 031.

-

Creative Proteomics. (2024). "Ion Types and Fragmentation Patterns in Mass Spectrometry." Technical Guide.

Sources

- 1. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. agilent.com [agilent.com]

- 4. agilent.com [agilent.com]

- 5. uab.edu [uab.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Fidelity Derivatization and HPLC Analysis of (E)-2,3-Dideuterionon-2-enal using DNPH

Executive Summary

This application note details the protocol for the derivatization and quantification of (E)-2,3-Dideuterionon-2-enal (

This guide is designed for researchers utilizing

Scientific Background & Mechanistic Rationale[1][2][3][4][5]

The Analyte: (E)-2,3-Dideuterionon-2-enal

Non-2-enal is a significant lipid peroxidation product, often serving as a marker for oxidative stress. The deuterated analog, (E)-2,3-Dideuterionon-2-enal, is structurally identical but possesses a shortened C-D bond length compared to C-H.

-

Critical Insight: The C2-C3 double bond is the site of Michael addition in biological systems. Deuterium labeling here stabilizes the molecule against enzymatic degradation (Kinetic Isotope Effect) but does not prevent acid-catalyzed isomerization during derivatization.

The Derivatization Chemistry

The reaction involves the nucleophilic attack of the hydrazine nitrogen of DNPH on the carbonyl carbon of the aldehyde.[1][2] This is acid-catalyzed.

-

The Challenge (Isomerization):

-unsaturated aldehydes like non-2-enal are prone to -

The Solution: We utilize a low-acid, heterogeneous phase reaction or a buffered organic extraction to minimize the time the hydrazone spends in a low pH environment.

The Deuterium Isotope Effect in HPLC

In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues typically elute slightly earlier than their protiated counterparts.[3][4]

-

Mechanism: The C-D bond has a smaller molar volume and lower polarizability than the C-H bond, making the deuterated molecule slightly less lipophilic (lower interaction with C18 stationary phase).

-

Impact: Expect the (E)-2,3-Dideuterionon-2-enal-DNPH peak to elute 0.05–0.2 minutes before the native non-2-enal-DNPH peak.

Visualized Workflows

Reaction Mechanism & Isomerization Pathways

The following diagram illustrates the acid-catalyzed condensation and the critical risk of E/Z isomerization.

Caption: Mechanism of DNPH derivatization showing the acid-catalyzed dehydration and the reversible E/Z photo-isomerization risk.

Experimental Workflow

Caption: Step-by-step derivatization workflow emphasizing light protection and solvent exchange.

Detailed Protocol

Reagents & Preparation

-

DNPH Stock Solution: Dissolve 50 mg of recrystallized 2,4-Dinitrophenylhydrazine (containing ~30% water for safety) in 100 mL of HPLC-grade Acetonitrile (ACN) . Acidify with 1 mL of concentrated HCl. Note: Store in an amber bottle at 4°C. Stable for 1 week.

-

Internal Standard Stock: Dissolve (E)-2,3-Dideuterionon-2-enal in ACN to a concentration of 1 mg/mL. Store at -80°C under argon.

-

Extraction Solvent: n-Hexane (HPLC Grade).

Derivatization Procedure

-

Aliquot: Transfer 500 µL of sample (or standard) into a 4 mL amber glass vial.

-

Spike (Optional): If using the deuterated compound as an IS for a biological sample, add 10 µL of the IS stock.

-